molecular formula C20H32N2O B11359428 4-tert-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

4-tert-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Cat. No.: B11359428
M. Wt: 316.5 g/mol
InChI Key: MARZWZPSESQREA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butyl group, and a dimethylamino-substituted cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the dimethylamino-substituted cyclohexyl moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-tert-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

4-tert-butyl-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C20H32N2O/c1-19(2,3)17-11-9-16(10-12-17)18(23)21-15-20(22(4)5)13-7-6-8-14-20/h9-12H,6-8,13-15H2,1-5H3,(H,21,23)

InChI Key

MARZWZPSESQREA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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